molecular formula C7H3ClINO B12857619 2-Chloro-5-iodobenzo[d]oxazole

2-Chloro-5-iodobenzo[d]oxazole

Cat. No.: B12857619
M. Wt: 279.46 g/mol
InChI Key: CMAXIBLCDKEBPW-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method involves the reaction of 2-aminophenol with 2-chloro-5-iodobenzoic acid under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodobenzo[d]oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The benzoxazole ring can be oxidized to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organolithium reagents (for nucleophilic substitution).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazoles with different functional groups.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

2-Chloro-5-iodobenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzo[d]oxazole: Lacks the iodine atom, making it less versatile in certain chemical reactions.

    5-Iodobenzo[d]oxazole: Lacks the chlorine atom, affecting its reactivity and biological activity.

    2-Bromo-5-iodobenzo[d]oxazole:

Uniqueness

2-Chloro-5-iodobenzo[d]oxazole is unique due to the presence of both chlorine and iodine atoms, which enhances its reactivity and allows for a broader range of chemical modifications

Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

2-chloro-5-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H

InChI Key

CMAXIBLCDKEBPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)Cl

Origin of Product

United States

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